molecular formula C11H8Cl2N2O2 B1457259 5-(2,4-Dichlorophenyl)-2-furohydrazide CAS No. 1216144-12-5

5-(2,4-Dichlorophenyl)-2-furohydrazide

Cat. No.: B1457259
CAS No.: 1216144-12-5
M. Wt: 271.1 g/mol
InChI Key: OHUWXNFHAVKQAE-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-furohydrazide is an organic compound characterized by the presence of a furan ring substituted with a hydrazide group and a dichlorophenyl moiety

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide typically involves the reaction of 2,4-dichlorophenylhydrazine with furoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 5-(2,4-Dichlorophenyl)-2-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain biological targets, while the furohydrazide moiety may participate in hydrogen bonding and other interactions that modulate biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide.

    2,4-Dichlorophenoxyacetic acid: A structurally related compound with herbicidal properties.

    2,4-Dichlorophenethylamine: Another dichlorophenyl derivative with different functional groups and applications.

Uniqueness

This compound is unique due to its combination of a furan ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWXNFHAVKQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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